molecular formula C10H14S B8482102 5-tert-Butyl-2-vinylthiophene

5-tert-Butyl-2-vinylthiophene

Cat. No.: B8482102
M. Wt: 166.29 g/mol
InChI Key: MLGIQEXMKJTTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-Butyl-2-vinylthiophene is a useful research compound. Its molecular formula is C10H14S and its molecular weight is 166.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

2-tert-butyl-5-ethenylthiophene

InChI

InChI=1S/C10H14S/c1-5-8-6-7-9(11-8)10(2,3)4/h5-7H,1H2,2-4H3

InChI Key

MLGIQEXMKJTTMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (6.05 g-50% suspension in oil, 0.126 mol) was washed with petroleum ether, suspended in dry DMSO (90 ml) and heated with stirring at 60°-70° C. for 2 hours. The reaction mixture was then cooled to 15° C. and methyltriphenylphosphonium bromide (44.5 g, 0.125 mmol) was added portionwise with rapid stirring over a 1/2 hour period. The reaction mixture was stirred at room temperature for a further 1 hour after the addition and 5-t-butyl-2-thiophenecarboxaldehyde (21.01 g, 0.125 mol) was added dropwise over a period of 1 hour. The resultant reaction mixture was stirred at room temperature for 12 hours, poured into water (300 ml) and extracted with ether (4×150 ml). The ethereal extracts were washed with water (4×100 ml) and dried over anhydrous sodium sulphate. Removal of the solvent gave a yellow oil which was purified by column chromatography (silica eluted with hexane) to give (5-t-butylthiophen-2-yl)-ethylene (5.25 g, 25%). Ethyl diazoacetate (4.69 g, 0.041 mol) in dry dichloromethane (80 ml) was added dropwise to a solution of (5-t-butylthiophen-2-yl)-ethylene (5.1 g, 0.031 mol) and anhydrous copper (II) sulphate (0.3 g) in dry dichloromethane (20 ml) at 90° C. by means of a syringe pump over a period of 5 hours. The dichloromethane was distilled over during the addition. After complete addition the remaining dichloromethane was removed in vacuo and the resulting brown oil purified by column chromatography (silica eluted with petroleum ether/ethyl acetate 19:1) to give ethyl 2-(5-t-butylthiophen-2-yl)-cyclopropanecarboxylate (4.72 g, 60%).
Quantity
0.126 mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21.01 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
reactant
Reaction Step Four
Quantity
44.5 g
Type
catalyst
Reaction Step Five

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